molecular formula C10H8FNO2 B11756466 5-Fluoro-3-hydroxy-3-vinylindolin-2-one

5-Fluoro-3-hydroxy-3-vinylindolin-2-one

Cat. No.: B11756466
M. Wt: 193.17 g/mol
InChI Key: UAGJBLUURQIOBP-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-3-vinylindolin-2-one is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a vinyl group at the 3rd position of the indolin-2-one core. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxy-3-vinylindolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine, hydroxyl, and vinyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxy-3-vinylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-Fluoro-3-oxo-3-vinylindolin-2-one.

    Reduction: Formation of 5-Fluoro-3-hydroxy-3-ethylindolin-2-one.

    Substitution: Formation of 5-substituted-3-hydroxy-3-vinylindolin-2-one derivatives.

Scientific Research Applications

5-Fluoro-3-hydroxy-3-vinylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-3-vinylindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl and vinyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-hydroxy-3-phenylindolin-2-one
  • 5-Fluoro-3-hydroxy-3-methylindolin-2-one
  • 5-Fluoro-3-hydroxy-3-ethylindolin-2-one

Uniqueness

5-Fluoro-3-hydroxy-3-vinylindolin-2-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine, hydroxyl, and vinyl groups in the indolin-2-one core makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-ethenyl-5-fluoro-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C10H8FNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13)

InChI Key

UAGJBLUURQIOBP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=C(C=CC(=C2)F)NC1=O)O

Origin of Product

United States

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